molecular formula C10H9Br2NO3 B8140264 Methyl 4-acetamido-3,5-dibromobenzoate CAS No. 135850-94-1

Methyl 4-acetamido-3,5-dibromobenzoate

Cat. No.: B8140264
CAS No.: 135850-94-1
M. Wt: 350.99 g/mol
InChI Key: ZAUXLISNACHOLA-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-3,5-dibromobenzoate (CAS 126759-47-5) is a high-purity brominated benzoate ester designed for chemical synthesis and pharmaceutical research. This compound features a benzoate core structure that is strategically functionalized with bromine atoms and an acetamido group, making it a valuable and versatile synthetic intermediate . Its molecular structure is engineered to facilitate further chemical modifications, particularly in the construction of complex organic molecules. Benzoate derivatives, especially halogenated ones, are of significant importance in the plastics, food, and pharmaceutical industries, and are also investigated for their role in stimulating microbial dechlorination processes for environmental remediation . Stored as a solid under sealed, dry conditions at 2-8°C, this reagent offers stability for research applications . As a building block, it is primarily used in the development of novel chemical entities and in the synthesis of more complex, target-specific molecules for research purposes. WARNING: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct a thorough risk assessment and adhere to all relevant safety protocols before handling.

Properties

IUPAC Name

methyl 4-acetamido-3,5-dibromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO3/c1-5(14)13-9-7(11)3-6(4-8(9)12)10(15)16-2/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUXLISNACHOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Br)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00768274
Record name Methyl 4-acetamido-3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00768274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135850-94-1
Record name Methyl 4-acetamido-3,5-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00768274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-3,5-dibromobenzoate typically involves the bromination of methyl 4-acetamidobenzoate. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-3,5-dibromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Debrominated benzoate derivatives.

    Hydrolysis: 4-acetamido-3,5-dibromobenzoic acid.

Scientific Research Applications

Methyl 4-acetamido-3,5-dibromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-3,5-dibromobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and acetamido group can play crucial roles in binding interactions and the overall pharmacophore of potential drug candidates .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key differences between Methyl 4-acetamido-3,5-dibromobenzoate and its analogs:

Compound Name Substituents Molecular Weight Melting Point (K) Key Properties
This compound 4-acetamido, 3,5-Br 365.03 380–383 Polar due to acetamido; C–H···O interactions
Methyl 3,5-dibromo-4-methylbenzoate 4-methyl, 3,5-Br 292.95 Not reported Less polar (methyl group); crystallographic data available
(4-Amino-3,5-dibromophenyl)methanol 4-amino, 3,5-Br, -CH₂OH 280.94 Not reported High polarity (amino, hydroxyl); LogP 2.87
Methyl 3,5-dibromo-2-diacetylaminobenzoate 2-diacetyl, 3,5-Br Not reported Not reported Bulkier substituent at ortho position; synthetic challenges
Compound 28 (Dichloro analog) 4-acetamido, 3,5-Cl 552.9 Not reported Lower molecular volume (Cl vs. Br); ESI-MS m/z 552.9

Key Observations:

  • Polarity and Solubility: The acetamido group in the target compound enhances polarity compared to methyl or amino substituents, likely improving solubility in polar solvents like methanol .
  • Crystallographic Differences : Methyl 3,5-dibromo-4-methylbenzoate lacks strong hydrogen-bonding groups, relying on weaker interactions for crystal packing compared to the acetamido-containing analog .

Spectroscopic and Analytical Data

  • ¹H-NMR :
    • Target Compound : δ 2.25 (s, 3H, CH₃ of acetamido) .
    • Compound 28 (Dichloro analog) : δ 2.72 (s, 3H, CH₃ of ethyl group) .
  • Mass Spectrometry :
    • Target compound: ESI-MS m/z 365.03 [M+H]⁺ .
    • Dichloro analog: ESI-MS m/z 552.9 [M+H]⁺ .

Q & A

Q. What is the optimized synthetic route for Methyl 4-acetamido-3,5-dibromobenzoate, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis involves two key steps:

Bromination : 2-Aminobenzoic acid is brominated in acetic acid at 273–278 K, yielding 2-amino-3,5-dibromobenzoic acid (93% yield) .

Acetylation and Esterification : The amino group is acetylated using acetic anhydride under reflux (411–413 K for 4 hours), followed by esterification with methanol. Crystallization from methanol yields the title compound.
Critical Parameters :

  • Temperature control during bromination to avoid overhalogenation.
  • Reflux duration for complete acetylation.
  • Solvent choice (methanol) for crystallization to obtain X-ray-quality crystals .

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • X-ray Crystallography : The crystal structure (monoclinic, space group P2₁/c) reveals weak C–H⋯O interactions stabilizing the lattice. Bond lengths (Br–C: 1.89–1.91 Å) and angles are consistent with meta-dibromo substitution .
  • NMR/IR : Use 1H^1H-NMR to confirm acetamido protons (~2.25 ppm, singlet) and ester methyl groups (~3.8 ppm). IR shows C=O stretches at ~1740 cm1^{-1} (ester) and ~1680 cm1^{-1} (amide) .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :
  • Thermal Stability : Decomposition occurs above 383 K; store below 298 K in inert atmospheres.
  • Light Sensitivity : Bromine substituents increase susceptibility to photodegradation. Use amber glassware and avoid prolonged UV exposure .

Advanced Research Questions

Q. How do unexpected byproducts form during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Mechanistic Insight : The title compound was initially an unexpected product due to competitive N,N-diacetylation instead of monoacetylation. This arises from excess acetic anhydride or prolonged reflux .
  • Mitigation :
  • Use stoichiometric acetic anhydride (1:1 molar ratio).
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).
  • Optimize reaction time to 3–4 hours instead of 4+ hours .

Q. What computational methods support the analysis of intermolecular interactions in its crystal structure?

  • Methodological Answer :
  • DFT Calculations : Compare experimental (X-ray) and computed bond lengths/angles to validate weak interactions (e.g., C–H⋯O). Software like Gaussian or ORCA can model lattice energies (~25 kJ/mol for C–H⋯O) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯O: 12%, Br⋯Br: 8%) using CrystalExplorer .

Q. How can this compound be evaluated for biological activity?

  • Methodological Answer :
  • Assay Design :

Antimicrobial Testing : Use microdilution assays (e.g., against E. coli or S. aureus) with 96-well plates.

Cytotoxicity : MTT assay on human cell lines (e.g., HEK293).

  • Data Analysis :
  • IC50_{50} values calculated via nonlinear regression (GraphPad Prism).
  • Compare with halogenated benzoate analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) for structure-activity trends .

Contradictions and Resolutions

  • Contradiction : reports unexpected N,N-diacetylation, while lists Methyl 2-amino-3,5-dibromobenzoate (non-acetylated) as a commercial intermediate.
  • Resolution : The discrepancy highlights the sensitivity of acetylation conditions. Strict stoichiometric control is required to avoid overacetylation .

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